Elemicin

Descripción general

Descripción

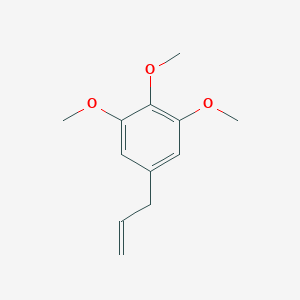

El Elemicin es un compuesto orgánico natural clasificado como un fenilpropeno. El this compound también está presente en los aceites de nuez moscada y macis, contribuyendo a su aroma y sabor característicos . Estructuralmente, el this compound es similar a la miristicina, solo difiriendo por la presencia de un grupo metoxi en lugar de un grupo dioximetilo .

Métodos De Preparación

El Elemicin se puede sintetizar mediante diversos métodos. Una ruta sintética común implica el uso de sirigol y bromuro de alilo a través de la síntesis de éter de Williamson y la transposición de Claisen . El proceso incluye la sustitución aromática electrofílica que entra en la posición para, facilitada por una transposición de Cope secundaria . Este método produce una alta eficiencia, con rendimientos superiores al 85% .

La producción industrial de this compound típicamente implica el aislamiento de fuentes naturales. El this compound se aisló por primera vez del aceite de Elemi utilizando destilación al vacío, donde la sustancia se recogió entre 162-165 °C a una presión reducida de 10 torr .

Análisis De Reacciones Químicas

El Elemicin experimenta diversas reacciones químicas, entre ellas:

Oxidación: El this compound se puede oxidar para formar diferentes productos, dependiendo de las condiciones y los reactivos utilizados.

Reducción: Las reacciones de reducción pueden convertir el this compound en hidrocarburos más simples.

Sustitución: Las reacciones de sustitución aromática electrofílica son comunes, donde el this compound reacciona con electrófilos para formar productos sustituidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones varían según las condiciones específicas, pero a menudo incluyen derivados con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Analgesic Properties

Elemicin has been investigated for its analgesic properties, particularly in topical formulations. A patent describes a method for synthesizing this compound and its use in topical analgesic compositions aimed at providing pain relief with fewer side effects compared to traditional analgesics. The synthesis utilizes eugenol as a starting material, which is economically advantageous . The topical application of this compound may reduce the risks associated with systemic analgesics, such as gastrointestinal complications commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has demonstrated effectiveness against various pathogens, including bacteria and fungi. For instance, this compound exhibited superior antifungal activity against Candida tropicalis and Aspergillus flavus, compared to other fungal strains . Its antibacterial activity has also been noted against Campylobacter jejuni, suggesting potential applications in food safety and preservation .

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects, making it a candidate for treating inflammatory conditions. Studies have highlighted its potential to reduce inflammation markers, indicating its usefulness in developing treatments for conditions characterized by chronic inflammation .

Toxicological Studies

Recent studies have evaluated the toxicity profile of this compound through comprehensive toxicity assessments in animal models. A study involving gpt delta rats revealed that while this compound exhibited hepatocarcinogenicity at higher doses, it did not show mutagenicity at lower doses, suggesting a safety margin for potential therapeutic use . These findings are crucial for understanding the risk-benefit ratio of this compound in clinical applications.

Synthesis and Formulation Development

The synthesis of this compound is notable for its efficiency and cost-effectiveness. The process begins with eugenol, which undergoes several chemical transformations to yield this compound . This synthetic route not only facilitates the production of this compound but also supports its incorporation into various formulations, particularly in topical analgesics and potentially other therapeutic agents.

Case Studies and Research Findings

Mecanismo De Acción

El Elemicin ejerce sus efectos a través de diversos mecanismos moleculares. Se sabe que inhibe la estearoil-CoA desaturasa 1 (SCD1) mediante activación metabólica . Además, se cree que la psicoactividad del this compound está relacionada con su interacción con los receptores 5-HT2A, similar a muchos psicodélicos . esto sigue siendo un punto de investigación, y su mecanismo de acción exacto sigue siendo controvertido .

Comparación Con Compuestos Similares

El Elemicin es estructuralmente similar a otros alquenilbencenos como la miristicina, el safrol y el metileugenol . Estos compuestos comparten una columna vertebral común de fenilpropeno pero difieren en sus grupos funcionales:

Miristicina: Contiene un grupo metilendioxi en lugar de los grupos metoxi que se encuentran en el this compound.

Safrol: Presenta un grupo metilendioxi y es conocido por sus propiedades genotóxicas y carcinogénicas.

Metileugenol: Contiene grupos metoxi y también se clasifica como un carcinógeno genotóxico.

La singularidad del this compound radica en su combinación específica de grupos metoxi, que contribuyen a sus propiedades químicas y actividades biológicas distintivas .

Actividad Biológica

Elemicin is a naturally occurring compound found primarily in the essential oil of nutmeg (Myristica fragrans) and other plants. It belongs to the class of alkenylbenzenes and has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Metabolism

This compound is chemically characterized as 1-allyl-2-methoxy-4-methoxybenzene. Its metabolism involves various pathways that may lead to the formation of reactive metabolites, contributing to its biological effects. The primary metabolic pathway identified is the hydroxylation at the 1' position, leading to the formation of 1'-hydroxythis compound, which has been implicated in cellular toxicity mechanisms.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Functional Groups | Methoxy, Allyl |

| Major Sources | Nutmeg, Essential Oils |

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study reported its Minimum Inhibitory Concentration (MIC) values against various pathogens:

- Escherichia coli : 31.25 μg/mL

- Pseudomonas aeruginosa : 31.25 μg/mL

- Salmonella typhi : 31.25 μg/mL

- Klebsiella pneumoniae : 62.5 μg/mL

- Staphylococcus aureus : 62.5 μg/mL

Additionally, this compound showed superior antifungal activity against Candida tropicalis and Aspergillus flavus compared to other fungi tested .

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases. The DPPH assay demonstrated that this compound can reduce oxidative damage in cellular models .

Cytotoxicity and Potential Anticancer Effects

This compound's cytotoxic effects have been evaluated in various cancer cell lines, including HepG2 (liver cancer) cells. In vitro studies indicated that this compound can induce cell death through mechanisms involving metabolic activation and oxidative stress . The cytotoxicity was assessed using MTT assays, revealing a dose-dependent response.

Table 2: Summary of Biological Activities of this compound

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against E. coli, S. aureus, etc. |

| Antioxidant | Significant free radical scavenging |

| Cytotoxicity | Induces cell death in HepG2 cells |

| Potential Anticancer | Metabolic activation leads to toxicity |

Case Studies

- Toxicological Assessment : A study investigated the metabolic activation of this compound in mice, revealing that both this compound and its hydroxylated metabolite induced cytotoxic effects in liver cells. The study highlighted the role of cytochrome P450 enzymes in the bioactivation process .

- Comparative Metabolism Study : Research comparing this compound with other alkenylbenzenes like safrole indicated that metabolic pathways differ significantly among these compounds, affecting their toxicity profiles .

- Food Safety Implications : Given its presence in nutmeg and potential toxicity at high doses, studies have evaluated this compound's safety as a food additive, emphasizing the need for further research on its long-term effects on human health .

Propiedades

IUPAC Name |

1,2,3-trimethoxy-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLQKQKXWHCZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Record name | elemicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Elemicin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197586 | |

| Record name | Elemicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale straw coloured viscous liquid; Spice with floral notes | |

| Record name | Elemicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 to 156.00 °C. @ 17.00 mm Hg | |

| Record name | Elemicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Elemicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.058-1.070 | |

| Record name | Elemicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

487-11-6 | |

| Record name | Elemicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elemicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elemicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Elemicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-allyl-1,2,3-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYALLYL BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSZ191AKAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Elemicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Elemicin?

A1: this compound is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants. It's found in the essential oils of various plant species, including nutmeg (Myristica fragrans) and parsley (Petroselinum crispum). [, ]

Q2: What is the molecular formula, weight, and structure of this compound?

A2: this compound has the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. Structurally, it is 1-allyl-3,4,5-trimethoxybenzene. [, , , ]

Q3: What spectroscopic data are available for this compound?

A3: this compound has been characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). These methods help identify and quantify this compound in complex mixtures like essential oils and biological samples. [, , , ]

Q4: How does this compound exert its biological effects?

A4: While the precise mechanism of action of this compound remains unclear, research suggests it may influence cellular processes through interactions with enzymes, particularly those involved in metabolic activation and inflammation. [, , ]

Q5: What are the potential downstream effects of this compound's interaction with its targets?

A5: Studies have shown that this compound can affect lipid metabolism by inhibiting stearoyl-CoA desaturase 1 (SCD1). [] It can also inhibit proinflammatory cytokine generation, suggesting a role in modulating inflammatory responses. []

Q6: How is this compound metabolized in the body?

A7: this compound is primarily metabolized in the liver, undergoing various transformations like hydroxylation, conjugation with cysteine and N-acetylcysteine, and O-demethylation. These metabolic pathways can generate different metabolites, some of which may contribute to its biological activity and potential toxicity. [, , ]

Q7: Is this compound toxic?

A8: While this compound is found naturally in some foods, its safety profile requires careful consideration, especially at high doses. Studies have shown that metabolic activation of this compound can lead to the formation of reactive metabolites, which may contribute to cellular toxicity. [, , ] Further research is necessary to fully understand the potential long-term effects of this compound exposure.

Q8: How does the toxicity of this compound compare to other alkenylbenzenes like Safrole and Methyleugenol?

A9: While structurally similar to known carcinogens Safrole and Methyleugenol, the carcinogenic potential of this compound remains less clear. [, , ] Some studies suggest it might pose a lower risk compared to its analogues, but further research is crucial for a comprehensive risk assessment. []

Q9: What analytical methods are used to detect and quantify this compound?

A10: The primary methods for this compound analysis are GC-MS and HPLC (High-Performance Liquid Chromatography). These techniques allow for the identification and quantification of this compound in various matrices, including plant materials, essential oils, and biological samples. [, , , ]

Q10: How is the quality of this compound-containing products controlled?

A11: Quality control for this compound-containing products, like essential oils and herbal supplements, involves analyzing the chemical composition and ensuring it meets specific standards. This includes verifying the this compound content and the presence of other potentially toxic compounds. [, , ]

Q11: What are the future research directions for this compound?

A12: Future research on this compound should focus on elucidating its precise mechanism of action, identifying its molecular targets, and conducting comprehensive toxicity studies. Furthermore, investigating its potential therapeutic applications in inflammation and metabolic disorders could be promising. [, , ]

Q12: Are there any alternatives or substitutes for this compound?

A13: While direct substitutes for this compound may not be readily available, other natural compounds with similar biological activities, such as certain terpenes and flavonoids, could be explored as potential alternatives. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.